1-Cyclopropyl-3-(ethylamino)propan-1-one: Technical Guide to Synthesis and Applications
1-Cyclopropyl-3-(ethylamino)propan-1-one: Technical Guide to Synthesis and Applications
Introduction and Chemical Identity
1-Cyclopropyl-3-(ethylamino)propan-1-one (CAS No. 1601280-95-8) is a highly versatile β -amino ketone building block frequently utilized in medicinal chemistry and drug discovery[1]. Structurally, it consists of a cyclopropyl ring conjugated to a propan-1-one backbone, terminating in a secondary ethylamine moiety (SMILES: O=C(CCNCC)C1CC1)[1].
The incorporation of the cyclopropyl group is a classic bioisosteric strategy used to enhance metabolic stability, restrict conformational flexibility, and improve the lipophilic profile of small molecules. As a Mannich base, this compound serves as a critical intermediate for the divergent synthesis of complex heterocycles, including pyrazoles, pyrimidines, and γ -amino alcohols.
Physicochemical Profiling and ADME Predictors
Understanding the physicochemical properties of a building block is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of downstream active pharmaceutical ingredients (APIs). The computational chemistry data for 1-cyclopropyl-3-(ethylamino)propan-1-one highlights its suitability for central nervous system (CNS) applications[1].
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₈H₁₅NO | Defines the core mass and atomic composition[1]. |
| Molecular Weight | 141.21 g/mol | Low molecular weight ensures a high ligand efficiency index when incorporated into larger scaffolds[1]. |
| TPSA | 29.1 Ų | A Topological Polar Surface Area < 90 Ų strongly correlates with excellent blood-brain barrier (BBB) permeability[1]. |
| LogP | 0.9651 | Optimal lipophilicity for passive membrane diffusion without excessive hydrophobic trapping[1]. |
| H-Bond Donors | 1 | Single secondary amine N-H allows for targeted kinase hinge-binding or receptor interaction[1]. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and amine nitrogen serve as key interaction points[1]. |
| Rotatable Bonds | 5 | Provides sufficient flexibility for induced-fit target binding[1]. |
Synthetic Methodology: The Mannich Condensation
The most efficient and atom-economical route to synthesize 1-cyclopropyl-3-(ethylamino)propan-1-one is via a multicomponent Mannich reaction [2]. This involves the condensation of an enolizable ketone (cyclopropyl methyl ketone) with formaldehyde and a secondary or primary amine (ethylamine)[3].
Fig 1. Three-component Mannich reaction workflow for synthesizing the target β-amino ketone.
Mechanistic Rationale
The reaction proceeds via acid catalysis. First, ethylamine reacts with formaldehyde to form a highly electrophilic iminium ion intermediate[4]. Concurrently, the acidic environment promotes the tautomerization of cyclopropyl methyl ketone into its nucleophilic enol form[3]. The enol then attacks the iminium ion, forming the new carbon-carbon bond and yielding the β -amino ketone[4].
Experimental Causality:
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Paraformaldehyde over Formalin: Paraformaldehyde is used to minimize the water content in the reaction mixture, which drives the dehydration step of the iminium ion formation forward.
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Amine Hydrochloride Salt: Using ethylamine hydrochloride (rather than the free base) inherently provides the slightly acidic conditions required for enolization. Furthermore, isolating the final product as a hydrochloride salt prevents retro-Mannich degradation (decomposition back into the enone and amine), ensuring long-term stability at 2-8°C[1].
Step-by-Step Experimental Protocol (Self-Validating System)
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Iminium Formation: In a round-bottom flask equipped with a reflux condenser, suspend ethylamine hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in absolute ethanol (0.5 M concentration). Heat the mixture to reflux for 1 hour until the solution turns clear, indicating the complete depolymerization of paraformaldehyde and formation of the iminium ion.
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Enol Addition: Cool the mixture slightly and add cyclopropyl methyl ketone (1.0 eq) alongside a catalytic amount of concentrated HCl (0.1 eq).
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Condensation: Return the reaction to reflux for 12–18 hours.
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Validation & Quality Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) with 1% aqueous ammonia. Stain the TLC plate with ninhydrin and heat. The secondary amine product will appear as a distinct purple/brown spot, whereas the starting ketone will not react. This provides immediate, self-validating visual confirmation of conversion.
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Workup: Concentrate the ethanol in vacuo. The resulting residue contains the product as an HCl salt. To isolate the free base, partition the residue between dichloromethane (DCM) and 1M NaOH (aq) until the aqueous layer reaches pH 10. Causality: Basification neutralizes the salt, rendering the highly lipophilic free base soluble in the organic layer.
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Isolation: Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-cyclopropyl-3-(ethylamino)propan-1-one.
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Storage: For long-term storage, dissolve the free base in dry diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the stable hydrochloride salt. Store sealed in a dry environment at 2-8°C[1].
Downstream Applications in Medicinal Chemistry
The β -amino ketone motif is synthetically flexible and serves as a linchpin for generating diverse chemical libraries[2].
Fig 2. Divergent downstream synthetic applications of the β-amino ketone scaffold.
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Reduction to γ -Amino Alcohols: Treatment with sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. The resulting γ -amino alcohols are privileged scaffolds in monoamine reuptake inhibitors and atypical antipsychotics.
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Heterocyclic Cyclization: Condensation of the β -amino ketone with substituted hydrazines yields cyclopropyl-substituted pyrazoles. The cyclopropyl ring frequently enhances the binding affinity of these heterocycles in the ATP-binding pockets of target kinases.
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N-Derivatization: The secondary amine can be readily acylated, alkylated, or subjected to reductive amination to generate tertiary amines, allowing for rapid Structure-Activity Relationship (SAR) exploration.
References
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[3] Title: Mannich reaction - Wikipedia Source: Wikipedia URL: [Link]
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[4] Title: Mannich Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
